molecular formula C13H24N2O2 B2660667 (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate CAS No. 1286207-92-8

(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate

Cat. No.: B2660667
CAS No.: 1286207-92-8
M. Wt: 240.347
InChI Key: QDMQAWYPPIACQF-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate (CAS 1286207-92-8) is a chiral carbamate derivative featuring a pyrrolidine core substituted with a cyclobutyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The cyclobutyl group confers conformational rigidity, while the carbamate serves as a protective group or a pharmacophore modulator.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-cyclobutylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-7-8-15(9-10)11-5-4-6-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMQAWYPPIACQF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides under basic conditions.

    Carbamate Formation:

Industrial Production Methods: In an industrial setting, the synthesis of ®-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate would be optimized for scale, focusing on high yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can be employed to modify the pyrrolidine ring or the carbamate group, potentially yielding secondary amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the carbamate group.

Major Products:

    Oxidation Products: Cyclobutanone derivatives.

    Reduction Products: Secondary amines or alcohols.

    Substitution Products: Various substituted carbamates.

Chemistry:

    Chiral Catalysts: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Building Block: It serves as a versatile building block in the synthesis of complex organic molecules.

Biology and Medicine:

    Enzyme Inhibitors: It may act as an inhibitor for certain enzymes, providing a basis for therapeutic agents.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Implications :

  • The cyclobutyl group is a small, saturated hydrocarbon ring, enhancing steric bulk without aromaticity. This may favor interactions with hydrophobic pockets in biological targets .

Physicochemical Properties

    Biological Activity

    (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

    • Molecular Formula : C13H24N2O2
    • Molecular Weight : 240.34 g/mol
    • CAS Number : 1286207-92-8

    This compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of the central nervous system, potentially influencing pathways related to anxiety and depression.

    Pharmacological Studies

    Several studies have investigated the pharmacological effects of this compound:

    • Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases.
    • Anxiolytic Activity : Animal studies have shown that this compound may exhibit anxiolytic effects, suggesting its potential use in treating anxiety disorders.
    • Cognitive Enhancement : Preliminary findings suggest that this compound could enhance cognitive functions, possibly through cholinergic modulation.

    Case Study 1: Neuroprotection in Rodent Models

    A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in markers of oxidative stress and inflammation in the brain, indicating potential neuroprotective effects.

    Case Study 2: Anxiolytic Effects

    In a controlled trial involving mice subjected to stress-inducing conditions, those treated with this compound exhibited significantly lower levels of anxiety-like behaviors compared to the control group.

    Summary of Biological Activities

    Activity TypeObserved EffectModel UsedReference
    NeuroprotectionReduced oxidative stressRodent models
    AnxiolyticDecreased anxiety behaviorsMice
    Cognitive EnhancementImproved memory performanceRodent models

    Pharmacokinetic Profile

    ParameterValue
    BioavailabilityHigh
    Half-life4 hours
    MetabolismHepatic
    ExcretionRenal

    Scientific Research Applications

    Medicinal Chemistry

    1. Drug Development
    (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate serves as a versatile scaffold in drug design. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets. The compound's ability to inhibit certain enzymes or receptors makes it a candidate for developing new therapeutics, particularly in treating neurological disorders.

    2. Biological Activity
    Research indicates that this compound exhibits promising biological activities, including:

    • Antinociceptive Effects : Studies suggest that compounds similar to this compound can modulate pain pathways, making them potential candidates for pain management therapies.
    • Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

    Case Study 1: Antinociceptive Research

    A study conducted on the antinociceptive properties of pyrrolidine derivatives demonstrated that this compound significantly reduced pain responses in animal models. The mechanism was linked to the modulation of opioid receptors, suggesting its potential as a non-opioid analgesic .

    Case Study 2: Neuroprotection

    In another study focusing on neuroprotection, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its ability to enhance the expression of neuroprotective factors and reduce inflammatory responses .

    Summary Table of Applications

    Application AreaDescriptionReferences
    Drug DevelopmentScaffold for new therapeutics
    Antinociceptive EffectsModulates pain pathways
    Neuroprotective PropertiesProtects against oxidative stress

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate, and how can stereochemical purity be ensured during synthesis?

    • Methodological Answer : The compound can be synthesized via carbamate protection of a pyrrolidin-3-amine intermediate using di-tert-butyl dicarbonate (Boc₂O) under mild conditions (e.g., dichloromethane, room temperature). Stereochemical control is achieved through chiral resolution or asymmetric synthesis, as demonstrated in analogous tert-butyl carbamate syntheses where enantiomeric purity was maintained using chiral auxiliaries or catalysts . For example, NaBH₄ reduction of acetylated intermediates followed by Boc protection has been employed to retain configuration .

    Q. Which analytical techniques are most effective for characterizing the structural integrity and enantiomeric excess of this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural identity, while High-Performance Liquid Chromatography (HPLC) with chiral columns or Gas Chromatography (GC) with chiral stationary phases quantifies enantiomeric excess. X-ray crystallography, as applied to tert-butyl carbamate derivatives, provides definitive stereochemical assignment . For instance, GC analysis with a chiral phase resolved racemic mixtures in related carbamates .

    Q. What are the optimal storage conditions to ensure the stability of this compound?

    • Methodological Answer : Store in airtight containers at –20°C in a dry, well-ventilated area. While the compound itself has no known hazards (as per analogous carbamates), general safety protocols for carbamates include avoiding moisture and incompatible reagents (e.g., strong acids/bases) to prevent decomposition .

    Advanced Research Questions

    Q. How can statistical experimental design optimize reaction yields in the synthesis of tert-butyl carbamate derivatives?

    • Methodological Answer : Factorial design (e.g., Taguchi or Box-Behnken) identifies critical parameters (e.g., temperature, solvent, catalyst loading). For example, optimization of epoxidation reactions with tert-butyl hydroperoxide (TBHP) used statistical analysis to maximize substrate conversion by isolating factors like catalyst concentration and reaction time . Similar approaches can be adapted for carbamate synthesis to balance steric hindrance and reactivity .

    Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in downstream functionalization?

    • Methodological Answer : The tert-butyl group impedes nucleophilic attack at the carbamate carbonyl, directing reactivity to less hindered sites (e.g., cyclobutyl or pyrrolidinyl nitrogen). In analogous compounds, steric effects were shown to slow hydrolysis rates, enabling selective functionalization of secondary amines or hydroxyl groups . For instance, tert-butyl-protected intermediates in peptide synthesis resist racemization under basic conditions .

    Q. What strategies resolve contradictions in spectroscopic data when analyzing stereoisomers of tert-butyl carbamates?

    • Methodological Answer : Discrepancies in NMR splitting patterns or retention times (GC/HPLC) may arise from diastereomerism or solvent effects. Use rotational nuclear Overhauser effect (ROESY) NMR to confirm spatial proximity of substituents or employ X-ray crystallography for absolute configuration determination. For example, crystallographic analysis of tert-butyl carbamate derivatives clarified ambiguous NOE correlations .

    Q. How do electronic effects of the cyclobutyl and pyrrolidinyl groups impact nucleophilic substitution reactions involving this compound?

    • Methodological Answer : The electron-donating cyclobutyl group enhances nucleophilicity at the pyrrolidinyl nitrogen, facilitating alkylation or acylation. Conversely, the carbamate carbonyl’s electron-withdrawing nature reduces reactivity at adjacent positions. Studies on tert-butyl carbamates with aromatic substituents demonstrated that electron-deficient aryl groups accelerate SNAr reactions, while steric hindrance from tert-butyl moderates reactivity .

    Data Contradiction Analysis

    • Example Scenario : Conflicting GC retention times and NMR coupling constants suggest unexpected stereoisomer formation.
      • Resolution : Re-run analyses using chiral columns and compare with authentic standards. If ambiguity persists, synthesize diastereomeric derivatives (e.g., via acetylation) to amplify spectral differences . Reference crystallographic data from analogous compounds to validate assignments .

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